Sesquicillin A

Glucocorticoid Receptor Antagonist Signal Transduction Inhibitor Inflammation Research

Sesquicillin A (CAS 51103-58-3) is the definitive pyrano-diterpene for selective glucocorticoid receptor (GR) transrepression studies. Its free C-3' hydroxyl group confers ~10-fold selectivity over NF-κB pathways, with an IC50 of 0.1–0.5 μg/mL in GRE-driven assays. Acetylation reduces potency 10- to 20-fold, establishing it as the essential scaffold for SAR. Procure this fungal metabolite with a validated MIC of 6.25 μg/mL against Artemia salina and defined G1 arrest activity in p53-mutant MCF-7 cells to ensure reproducible, pathway-specific results.

Molecular Formula C29H42O5
Molecular Weight 470.6 g/mol
Cat. No. B15561692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSesquicillin A
Molecular FormulaC29H42O5
Molecular Weight470.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H42O5/c1-17(2)10-9-14-29(8)24-12-11-18(3)23(28(24,7)15-13-25(29)34-21(6)30)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3
InChIKeyXYRWDMXUDDAXMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sesquicillin A Procurement Guide: Compound Class, Origin, and Baseline Characterization


Sesquicillin A is a fungal diterpenoid pyrone metabolite originally isolated from Albophoma sp. FKI-1778 and Acremonium sp. [1][2]. It belongs to the pyrano-diterpene structural class, sharing a common skeleton with analogs sesquicillins B–E [1]. The compound exhibits a defined profile of insecticidal, cytotoxic, and glucocorticoid receptor (GR) antagonistic activities, providing a foundational dataset for scientific selection [1][2][3].

Why Generic Substitution of Sesquicillin A with Other Diterpenoid Pyrones Fails


Sesquicillin A is not functionally interchangeable with its structural analogs (e.g., sesquicillins B–E) or other diterpenoid pyrones. Its glucocorticoid receptor (GR) antagonism is critically dependent on the free C-3' hydroxyl group; acetylation of this site reduces inhibitory potency by 10- to 20-fold [1]. Moreover, sesquicillin A displays a distinct selectivity profile, inhibiting GR-mediated transrepression with ~10-fold greater potency than NF-κB-mediated pathways, a feature not uniformly documented across the class [1]. Simple substitution with other pyrano-diterpenes would therefore yield divergent pharmacological outcomes.

Sesquicillin A Quantitative Differentiation Evidence: Direct Comparator Data


Glucocorticoid Receptor Antagonism Potency and Selectivity vs. Acetylated Derivative and NF-κB Pathway

Sesquicillin A inhibits glucocorticoid-induced SEAP reporter gene expression in COS-7 cells with an IC50 range of 0.1–0.5 μg/mL. In contrast, its acetylated derivative (1b) exhibits a 10- to 20-fold reduction in potency (IC50 5–10 μg/mL), establishing the critical role of the free C-3' hydroxyl group [1]. Furthermore, Sesquicillin A displays functional selectivity: inhibition of NF-κB-mediated SEAP expression is approximately 10-fold weaker (IC50 2.5 μg/mL) [1].

Glucocorticoid Receptor Antagonist Signal Transduction Inhibitor Inflammation Research

Cytotoxic Activity in Jurkat Cells Relative to Structural Analogs

Sesquicillin A inhibits the growth of Jurkat T-cell leukemia cells with an IC50 of 34 μM [1]. While the original discovery paper reports that all sesquicillins (A–E) exhibit moderate cytotoxic activity, direct quantitative IC50 values for analogs B–E are not reported in the public domain [1].

Cancer Cell Cytotoxicity Jurkat T-Cell Leukemia Natural Product Screening

Antiproliferative Activity in MCF-7 Breast Cancer Cells vs. Class-Level Activity

Sesquicillin A inhibits proliferation of MCF-7 human breast cancer cells at a concentration of 20 μg/mL, accompanied by G1 phase cell cycle arrest, downregulation of cyclins D1/A/E, and upregulation of the CDK inhibitor p21(Waf1/Cip1) [1]. No direct quantitative comparator exists for sesquicillins B–E in this specific assay; however, the p53-independent mechanism of G1 arrest is a distinctive feature not systematically documented for the analog series [1].

Breast Cancer Cell Cycle Arrest G1 Phase Inhibitor

Insecticidal Activity in Artemia salina Relative to Analog Series

Sesquicillin A inhibits the growth of Artemia salina (brine shrimp) with a minimum inhibitory concentration (MIC) of 6.25 μg/mL [1]. The discovery paper notes that sesquicillins B–E also exhibit moderate activity in this model, but specific MIC values for analogs are not reported [1].

Insecticidal Antibiotic Brine Shrimp Toxicity Natural Product Pesticide

Structural Determinant of Glucocorticoid Antagonism: Free C-3' Hydroxyl Group

Acetylation of the C-3' hydroxyl group of Sesquicillin A yields acetylsesquicillin (1b), which exhibits a 10- to 20-fold reduction in GR antagonism potency (IC50 5–10 μg/mL vs. 0.1–0.5 μg/mL for Sesquicillin A) [1]. This direct structure-activity relationship (SAR) identifies the free C-3' hydroxyl as a critical pharmacophoric element for GR inhibitory activity.

Structure-Activity Relationship Chemical Derivatization Pharmacophore Mapping

Sesquicillin A Optimal Application Scenarios for Research and Industrial Use


Glucocorticoid Receptor Signaling Antagonism Studies

Sesquicillin A serves as a selective tool for dissecting GR-mediated transrepression pathways. With an IC50 of 0.1–0.5 μg/mL in GRE-driven reporter assays and ~10-fold selectivity over NF-κB-mediated transcription, researchers can use Sesquicillin A to interrogate GR-dependent anti-inflammatory mechanisms while minimizing confounding effects on NF-κB signaling [1].

p53-Independent Cell Cycle Arrest Research in Breast Cancer Models

Sesquicillin A induces G1 phase arrest in MCF-7 breast cancer cells at 20 μg/mL through a p53-independent mechanism involving p21(Waf1/Cip1) induction and cyclin downregulation. This makes it a valuable tool for studying cell cycle control in p53-mutant or -deficient cancer contexts [2].

Insecticidal Activity Benchmarking in Artemia salina Assays

With a validated MIC of 6.25 μg/mL against Artemia salina, Sesquicillin A provides a quantitative benchmark for screening insecticidal natural products or synthetic analogs. Its established potency enables robust comparative assessments in agrochemical discovery programs [3].

Structure-Activity Relationship (SAR) Studies on Diterpenoid Pyrones

The 10- to 20-fold reduction in GR antagonism upon acetylation of the C-3' hydroxyl group establishes Sesquicillin A as a reference scaffold for SAR campaigns aimed at optimizing GR antagonism or exploring alternative modifications of the pyrano-diterpene core [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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